Cas no 2228820-00-4 (1-fluoro-4-(4-nitrobutyl)benzene)

1-fluoro-4-(4-nitrobutyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-fluoro-4-(4-nitrobutyl)benzene
- EN300-1781373
- 2228820-00-4
-
- インチ: 1S/C10H12FNO2/c11-10-6-4-9(5-7-10)3-1-2-8-12(13)14/h4-7H,1-3,8H2
- InChIKey: WSHCNNBCQFYBFR-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CCCC[N+](=O)[O-]
計算された属性
- 精确分子量: 197.08520679g/mol
- 同位素质量: 197.08520679g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- XLogP3: 2.8
1-fluoro-4-(4-nitrobutyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1781373-1g |
1-fluoro-4-(4-nitrobutyl)benzene |
2228820-00-4 | 1g |
$1014.0 | 2023-09-20 | ||
Enamine | EN300-1781373-10g |
1-fluoro-4-(4-nitrobutyl)benzene |
2228820-00-4 | 10g |
$4360.0 | 2023-09-20 | ||
Enamine | EN300-1781373-1.0g |
1-fluoro-4-(4-nitrobutyl)benzene |
2228820-00-4 | 1g |
$1014.0 | 2023-06-03 | ||
Enamine | EN300-1781373-5.0g |
1-fluoro-4-(4-nitrobutyl)benzene |
2228820-00-4 | 5g |
$2940.0 | 2023-06-03 | ||
Enamine | EN300-1781373-0.05g |
1-fluoro-4-(4-nitrobutyl)benzene |
2228820-00-4 | 0.05g |
$851.0 | 2023-09-20 | ||
Enamine | EN300-1781373-2.5g |
1-fluoro-4-(4-nitrobutyl)benzene |
2228820-00-4 | 2.5g |
$1988.0 | 2023-09-20 | ||
Enamine | EN300-1781373-0.1g |
1-fluoro-4-(4-nitrobutyl)benzene |
2228820-00-4 | 0.1g |
$892.0 | 2023-09-20 | ||
Enamine | EN300-1781373-10.0g |
1-fluoro-4-(4-nitrobutyl)benzene |
2228820-00-4 | 10g |
$4360.0 | 2023-06-03 | ||
Enamine | EN300-1781373-0.5g |
1-fluoro-4-(4-nitrobutyl)benzene |
2228820-00-4 | 0.5g |
$974.0 | 2023-09-20 | ||
Enamine | EN300-1781373-0.25g |
1-fluoro-4-(4-nitrobutyl)benzene |
2228820-00-4 | 0.25g |
$933.0 | 2023-09-20 |
1-fluoro-4-(4-nitrobutyl)benzene 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
1-fluoro-4-(4-nitrobutyl)benzeneに関する追加情報
1-Fluoro-4-(4-Nitrobutyl)Benzene: A Comprehensive Overview
1-Fluoro-4-(4-nitrobutyl)benzene (CAS No. 2228820-00-4) is a chemical compound that has garnered significant attention in the field of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a fluorine atom at the para position of a benzene ring with a 4-nitrobutyl group. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for researchers and industry professionals alike.
The molecular formula of 1-fluoro-4-(4-nitrobutyl)benzene is C11H13FN3O2, with a molecular weight of approximately 256.25 g/mol. Its structure consists of a benzene ring with a fluorine atom at position 1 and a 4-nitrobutyl group at position 4. The nitro group (-NO2) attached to the butyl chain introduces strong electron-withdrawing effects, which influence the electronic properties of the molecule. This makes 1-fluoro-4-(4-nitrobutyl)benzene particularly useful in applications where electron-deficient aromatic systems are required.
Recent studies have highlighted the potential of 1-fluoro-4-(4-nitrobutyl)benzene in various fields, including pharmaceuticals, agrochemicals, and advanced materials. For instance, researchers have explored its role as an intermediate in the synthesis of bioactive compounds. The presence of both fluorine and nitro groups allows for fine-tuning of pharmacokinetic properties, such as solubility and bioavailability, which are critical in drug development.
In addition to its role in pharmaceuticals, 1-fluoro-4-(4-nitrobutyl)benzene has been investigated for its applications in polymer chemistry. The compound's ability to undergo various coupling reactions makes it a valuable building block for constructing advanced polymer networks. Recent advancements in click chemistry have further expanded its utility, enabling the creation of stimuli-responsive materials with potential applications in sensors and drug delivery systems.
The synthesis of 1-fluoro-4-(4-nitrobutyl)benzene typically involves multi-step processes that require precise control over reaction conditions. Common methods include nucleophilic aromatic substitution and coupling reactions, often facilitated by transition metal catalysts. Researchers have optimized these methods to improve yield and purity, ensuring scalability for industrial applications.
From an environmental perspective, understanding the fate and behavior of 1-fluoro-4-(4-nitrobutyl)benzene in different ecosystems is crucial. Studies have shown that the compound exhibits moderate biodegradability under aerobic conditions, with microbial communities playing a significant role in its transformation. However, further research is needed to assess its long-term impact on aquatic and terrestrial environments.
In conclusion, 1-fluoro-4-(4-nitrobutyl)benzene (CAS No. 2228820-00-4) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool for scientists and engineers seeking innovative solutions in materials science and beyond.
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